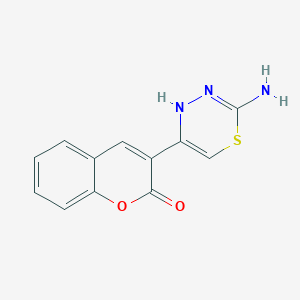
3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of chromen-2-one and thiadiazine. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a chromen-2-one derivative with a thiadiazine precursor in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiadiazine ring to a more saturated form.
Substitution: Various substitution reactions could occur on the chromen-2-one or thiadiazine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of diseases where oxidative stress or microbial infection is a factor.
Industry
Industrially, the compound could find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. If it has antioxidant properties, it could scavenge free radicals or upregulate antioxidant enzymes.
類似化合物との比較
Similar Compounds
3-(2-amino-4H-1,3,4-thiadiazin-5-yl)-2H-chromen-2-one derivatives: Compounds with similar core structures but different substituents.
Other chromen-2-one derivatives: Compounds that share the chromen-2-one structure but have different functional groups.
Other thiadiazine derivatives: Compounds that share the thiadiazine structure but have different functional groups.
Uniqueness
The uniqueness of this compound lies in its combined chromen-2-one and thiadiazine structures, which may confer unique biological or chemical properties not found in other compounds.
特性
IUPAC Name |
3-(2-amino-4H-1,3,4-thiadiazin-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c13-12-15-14-9(6-18-12)8-5-7-3-1-2-4-10(7)17-11(8)16/h1-6,14H,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGDHYAIMFIVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-Benzothiazol-5-ylmethyl)-1-(5-oxaspiro[3.5]nonan-8-yl)methanamine;hydrochloride](/img/structure/B2632227.png)
![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2632228.png)

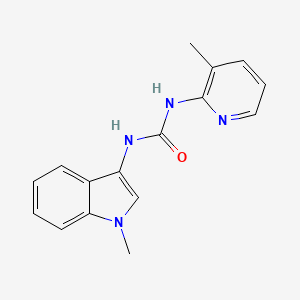
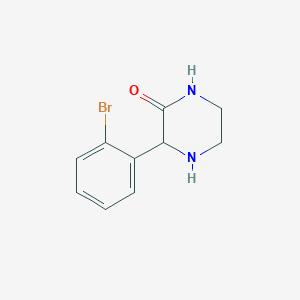
![8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2632236.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)
![4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid](/img/structure/B2632238.png)
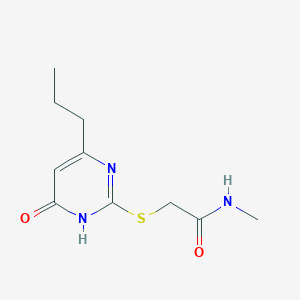
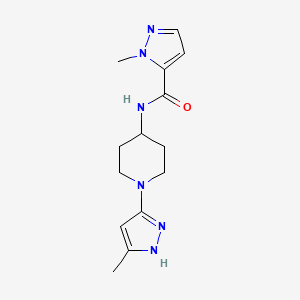
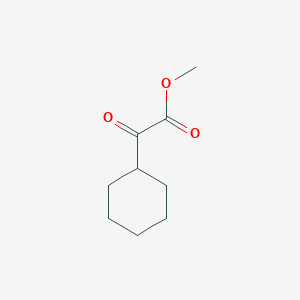
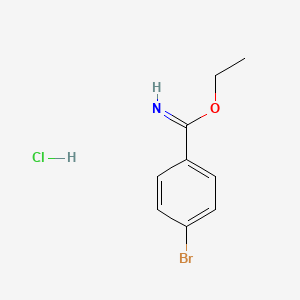
![1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2632245.png)
![N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2632247.png)
